Product packaging for (S)-2-Ethynylpyrrolidine-1-sulfonamide(Cat. No.:)

(S)-2-Ethynylpyrrolidine-1-sulfonamide

Cat. No.: B11815350
M. Wt: 174.22 g/mol
InChI Key: JZLWMQOQKYINBO-ZCFIWIBFSA-N
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Description

(S)-2-Ethynylpyrrolidine-1-sulfonamide (CAS 1314937-87-5) is a chiral pyrrolidine derivative functionalized with an ethynyl group and a sulfonamide moiety. This combination makes it a valuable building block in medicinal chemistry and drug discovery research. The compound's structure features a pyrrolidine ring, a common motif in pharmaceuticals, and a sulfonamide group, which is a functional group present in a wide range of bioactive molecules with diverse activities, including antibacterial, anticonvulsant, and anti-diabetic properties . The primary research value of this compound lies in its potential as a key synthetic intermediate for the development of enzyme inhibitors. Specifically, sulfonamide derivatives of pyrrolidine have been explored as potent inhibitors of dipeptidyl peptidase-IV (DPP-IV), a significant target for the treatment of type 2 diabetes . The ethynyl group provides a versatile handle for further chemical modification via click chemistry, allowing researchers to create more complex molecules and probe biological systems. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N2O2S B11815350 (S)-2-Ethynylpyrrolidine-1-sulfonamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10N2O2S

Molecular Weight

174.22 g/mol

IUPAC Name

(2S)-2-ethynylpyrrolidine-1-sulfonamide

InChI

InChI=1S/C6H10N2O2S/c1-2-6-4-3-5-8(6)11(7,9)10/h1,6H,3-5H2,(H2,7,9,10)/t6-/m1/s1

InChI Key

JZLWMQOQKYINBO-ZCFIWIBFSA-N

Isomeric SMILES

C#C[C@@H]1CCCN1S(=O)(=O)N

Canonical SMILES

C#CC1CCCN1S(=O)(=O)N

Origin of Product

United States

Stereochemical Principles and Applications of S 2 Ethynylpyrrolidine 1 Sulfonamide

Inherent Chirality of the (S)-2-Ethynylpyrrolidine-1-sulfonamide Scaffold

The this compound scaffold possesses inherent chirality due to the presence of a stereogenic center at the C2 position of the pyrrolidine (B122466) ring. The "(S)" designation in its name explicitly defines the absolute configuration at this carbon atom. This chirality is a fundamental property of the molecule, meaning it is non-superimposable on its mirror image, the (R)-enantiomer. The fixed spatial arrangement of the substituents around this chiral center—the ethynyl (B1212043) group, the sulfonamide moiety, and the methylene groups of the pyrrolidine ring—is the source of its stereochemical identity.

The pyrrolidine ring, a five-membered saturated heterocycle, can adopt various envelope and twisted conformations. However, the substituents at the C2 position influence the conformational preference of the ring. The presence of the sulfonamide group on the nitrogen atom also introduces a degree of conformational rigidity. This defined three-dimensional structure is crucial for its applications in asymmetric synthesis, as it allows for effective chiral recognition and the transfer of stereochemical information during a chemical reaction. The ethynyl group, a rigid and linear functional group, extends from the chiral center and plays a significant role in the steric and electronic environment of the molecule, further influencing its interactions with other chiral or prochiral molecules.

Diastereoselective Transformations Directed by this compound

The chiral scaffold of this compound can be utilized to direct diastereoselective transformations. In such reactions, the pre-existing stereocenter at the C2 position influences the creation of new stereocenters elsewhere in the molecule or in a reacting substrate, leading to the preferential formation of one diastereomer over others. This stereochemical control is a cornerstone of asymmetric synthesis, enabling the construction of complex molecules with multiple stereocenters in a predictable manner.

For instance, in reactions involving the ethynyl group, the chiral pyrrolidine ring can direct the approach of reagents from a less sterically hindered face, resulting in a diastereoselective addition or modification. Similarly, the sulfonamide nitrogen can be functionalized, and the resulting chiral auxiliary can control the stereochemical outcome of reactions at a prochiral center within the appended group. The development of asymmetric multicomponent reactions has provided a novel pathway for the diastereoselective synthesis of highly substituted pyrrolidine derivatives. nih.gov In these one-pot operations, up to three stereogenic centers can be constructed with a high degree of diastereoselectivity. nih.gov

ReactantsReagentsProductDiastereomeric Ratio (d.r.)
Optically active phenyldihydrofuran, N-tosyl imino esterSilane reagentsHighly substituted pyrrolidineHigh

Enantioselective Catalysis Utilizing this compound as a Chiral Element

The this compound framework is a valuable platform for the development of chiral catalysts for enantioselective reactions. By incorporating this chiral motif into a catalyst's design, it is possible to create a chiral environment that favors the formation of one enantiomer of the product over the other.

Organocatalytic Applications

Derivatives of this compound have found significant use in the field of organocatalysis, where a small organic molecule is used to accelerate a chemical reaction. Proline and its derivatives, including proline sulfonamides, are among the most successful classes of organocatalysts. nih.govnih.gov The pyrrolidine nitrogen can act as a Lewis base, and the sulfonamide NH group can participate in hydrogen bonding, both of which are key interactions for substrate activation and stereochemical control.

In a typical catalytic cycle, the pyrrolidine nitrogen can react with a carbonyl compound, such as an aldehyde or a ketone, to form a chiral enamine or iminium ion intermediate. The stereocenter at the C2 position, bearing the ethynyl group, effectively shields one face of this intermediate, directing the approach of the reacting partner to the opposite face and thereby controlling the stereochemical outcome of the reaction. Proline aryl sulfonamides have demonstrated the ability to construct all-carbon quaternary stereocenters with high enantioselectivity and diastereoselectivity. nih.gov

Reaction TypeCatalyst TypeKey FeatureStereoselectivity
Aldol (B89426) ReactionProline SulfonamideHydrogen-bonding interactionHigh
Mannich ReactionProline SulfonamideConstruction of all-carbon quaternary centersHigh
Michael AdditionProline SulfonamideEnantioselectiveHigh

Chiral Ligand Design for Metal-Catalyzed Asymmetric Reactions

The this compound scaffold can also be elaborated into chiral ligands for transition metal-catalyzed asymmetric reactions. nih.gov In this context, the pyrrolidine nitrogen and the sulfonamide group, or other introduced donor atoms, can coordinate to a metal center, creating a chiral metallic complex. This complex then catalyzes a reaction, and the stereochemical information from the ligand is transferred to the product.

The ethynyl group offers a versatile handle for further functionalization, allowing for the synthesis of a wide range of ligands with tailored steric and electronic properties. For example, the ethynyl group can participate in click chemistry or be converted into other functional groups suitable for metal coordination. The rigidity of the pyrrolidine ring and the defined stereochemistry at the C2 position are crucial for creating a well-defined and effective chiral pocket around the metal center. Sulfonamide-based ligands have been shown to be effective in chromium-mediated catalytic asymmetric 2-haloallylation and allylation reactions. nih.gov The high crystallinity of some of these ligands allows for their effective recovery and reuse. nih.gov

Rationalization of Stereochemical Outcomes: Mechanistic Investigations

Understanding the mechanism of stereochemical induction is critical for the rational design of more efficient and selective catalysts based on the this compound framework. Mechanistic investigations, often involving a combination of experimental studies and computational modeling, aim to elucidate the key transition states and intermolecular interactions that govern the stereochemical outcome of a reaction.

In organocatalytic reactions, the formation of specific hydrogen bonding networks between the catalyst and the substrates is often a key factor in achieving high stereoselectivity. mdpi.com For example, an intramolecular hydrogen bond between the sulfonamide NH and the prolinamide C=O can lock the conformation of the proline, thereby influencing selectivity. mdpi.com The steric bulk of the ethynyl group and the sulfonamide moiety are also critical in creating a chiral environment that differentiates between the two prochiral faces of the substrate.

Advanced Applications and Future Research Directions

Development of Novel Organocatalysts and Chiral Ligands from the (S)-2-Ethynylpyrrolidine-1-sulfonamide Framework

The pyrrolidine (B122466) scaffold is a well-established "privileged motif" in asymmetric organocatalysis, with proline and its derivatives being among the most successful catalysts for a variety of enantioselective transformations. nih.govnih.govresearchgate.netmdpi.comunibo.it The this compound framework offers several points of diversification for the development of new catalysts and ligands.

The sulfonamide group can act as a hydrogen-bond donor, which can be crucial for the stereochemical outcome of a reaction by organizing the transition state. nih.gov The ethynyl (B1212043) group, a rigid and sterically undemanding moiety, can be further functionalized, for instance, through Sonogashira coupling or click chemistry, to introduce bulky substituents or additional coordinating groups. This modularity would allow for the fine-tuning of the catalyst's steric and electronic properties to achieve high levels of stereocontrol in various asymmetric reactions.

Potential applications for organocatalysts derived from this framework include:

Michael Additions: Pyrrolidine-based catalysts are effective in the asymmetric Michael addition of aldehydes and ketones to nitroolefins. nih.govbeilstein-journals.org

Aldol (B89426) Reactions: Chiral prolinamide-sulfonamides have been explored as catalysts for asymmetric aldol reactions. nih.gov

Diels-Alder Reactions: The pyrrolidine core is also found in catalysts for enantioselective Diels-Alder reactions.

Furthermore, the this compound scaffold could be utilized in the synthesis of novel chiral ligands for transition metal catalysis. The nitrogen atom of the pyrrolidine ring and a group introduced at the ethynyl moiety could act as a bidentate ligand for various metals. Such ligands could find application in asymmetric hydrogenation, C-C bond-forming reactions, and other metal-catalyzed transformations. rsc.orgnih.govlookchem.comnih.gov

A summary of potential catalytic applications is presented in the table below.

Catalytic ApplicationPotential Role of the this compound Scaffold
Asymmetric Organocatalysis Core structure for catalysts in Michael additions, aldol reactions, and Diels-Alder reactions.
Transition Metal Catalysis Precursor for chiral ligands for asymmetric hydrogenation and C-C bond formation.

Integration into Complex Natural Product Synthesis

The pyrrolidine ring is a common structural motif in a vast array of natural products, including alkaloids and amino acids. researchgate.netresearchgate.net The stereoselective synthesis of substituted pyrrolidines is therefore a significant focus in organic chemistry. nih.govnih.govmdpi.comnih.gov this compound represents a valuable chiral building block that could be integrated into the synthesis of complex natural products.

The ethynyl group can serve as a versatile handle for various chemical transformations, including:

Carbon-Carbon Bond Formation: Through reactions such as the Sonogashira coupling, the ethynyl group can be used to append more complex carbon skeletons.

Cycloaddition Reactions: The alkyne functionality can participate in [3+2] cycloadditions to form five-membered heterocyclic rings.

Reduction to Alkenes and Alkanes: The triple bond can be selectively reduced to either a cis- or trans-alkene, or to a saturated alkane, providing further stereochemical diversity.

The inherent chirality of the (S)-2-ethynylpyrrolidine core would be transferred to the target natural product, making it an attractive starting material for enantioselective total synthesis.

Design of Chemical Probes and Tools based on the Scaffold

Chemical probes are essential tools for studying biological systems. scispace.com The this compound scaffold possesses features that make it a promising candidate for the development of such probes. The sulfonamide group is a known pharmacophore present in many bioactive molecules, and the pyrrolidine ring can provide a specific three-dimensional structure for interaction with biological targets. nih.govmdpi.com

The terminal alkyne of the ethynyl group is particularly valuable in this context as it can be utilized in bioorthogonal "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This would allow for the attachment of reporter molecules, such as fluorophores or biotin, to the scaffold. Such probes could be used for:

Activity-Based Protein Profiling (ABPP): To identify and study the activity of specific enzymes in complex biological samples. rsc.org

Fluorescence Imaging: To visualize the localization of a target protein within a cell.

Target Identification and Validation: To pull down binding partners of the probe from cell lysates.

The development of chemical probes from this scaffold could provide valuable insights into various biological processes and aid in the discovery of new drug targets. A fluorescent probe for pyrrolidine has been developed, demonstrating the feasibility of targeting this moiety. nih.gov

Exploration in Materials Science and Supramolecular Chemistry

The rigid and linear nature of the ethynyl group, combined with the hydrogen-bonding capabilities of the sulfonamide moiety, suggests potential applications for this compound in materials science and supramolecular chemistry.

The terminal alkyne can undergo polymerization to create novel chiral polymers. These materials could have interesting optical or electronic properties due to the conjugated backbone and the chiral pyrrolidine pendants. Such polymers could find applications in:

Chiral stationary phases for chromatography.

Sensors for chiral molecules.

Nonlinear optical materials.

In the realm of supramolecular chemistry, the sulfonamide group can participate in the formation of well-defined hydrogen-bonded networks. mdpi.com The chirality of the pyrrolidine ring could direct the formation of helical or other chiral supramolecular assemblies. The ethynyl group could also be involved in non-covalent interactions, such as π-stacking, further influencing the self-assembly process. These supramolecular structures could have applications in areas such as:

Asymmetric catalysis.

Chiral recognition.

Development of novel functional materials.

While still a nascent area of investigation for this specific molecule, the unique combination of functional groups within the this compound framework presents exciting opportunities for future research and development across multiple scientific disciplines.

Q & A

Q. What are the key spectroscopic techniques for confirming the structural integrity of (S)-2-ethynylpyrrolidine-1-sulfonamide?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to verify the pyrrolidine ring protons (δ 1.5–3.5 ppm) and sulfonamide group protons (δ 7.0–7.5 ppm). Compare chemical shifts with analogous compounds (e.g., (S)-5-(Trityloxymethyl)-2-pyrrolidinone) .
  • Infrared (IR) Spectroscopy : Confirm the presence of the ethynyl group (C≡C stretch ~2100 cm1^{-1}) and sulfonamide (S=O stretches ~1150–1350 cm1^{-1}) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular ion [M+H]+^+ (exact mass calculated using NIST reference data) .

Q. How can enantiomeric purity of this compound be assessed during synthesis?

Methodological Answer:

  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA or IB) with a mobile phase of hexane/isopropanol (85:15). Monitor retention times against racemic standards to calculate enantiomeric excess (ee) .
  • Polarimetry : Measure specific rotation ([α]D_D) and compare with literature values for the (S)-enantiomer. Note that solvent polarity and concentration must be standardized .

Q. What protocols ensure the stability of this compound under storage conditions?

Methodological Answer:

  • Accelerated Stability Testing : Store samples at 40°C/75% relative humidity for 4 weeks. Analyze degradation products via HPLC and identify impurities (e.g., sulfonic acid derivatives) using LC-MS .
  • Light Sensitivity : Conduct photostability studies under ICH Q1B guidelines using UV-Vis irradiation (320–400 nm) to detect isomerization or decomposition .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound across studies be resolved?

Methodological Answer:

  • Assay Standardization : Replicate experiments under controlled conditions (pH, temperature, and buffer composition). For example, discrepancies in enzyme inhibition may arise from variations in ATP concentration or co-solvents .
  • Enantiomeric Cross-Contamination : Verify enantiopurity using chiral chromatography. Even 2–5% contamination with the (R)-enantiomer can alter binding affinity in chiral receptors .

Q. What computational methods predict the binding interactions of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., sulfonamide-binding enzymes). Validate docking poses with molecular dynamics (MD) simulations (100 ns runs) to assess binding stability .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate electronic interactions of the ethynyl group with catalytic residues (e.g., hydrogen-bonding networks) .

Q. How can synthetic routes be optimized to minimize byproducts like sulfonamide dimers?

Methodological Answer:

  • Reaction Kinetic Analysis : Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation. For example, dimerization occurs at high concentrations (>0.5 M); dilute conditions or flow chemistry can suppress this .
  • Design of Experiments (DoE) : Apply a 32^2 factorial design to test variables (temperature, catalyst loading). Response surface methodology (RSM) identifies optimal conditions (e.g., 60°C, 5 mol% Pd catalyst) .

Data Analysis and Interpretation

Q. What statistical approaches address variability in biological replicates for this compound studies?

Methodological Answer:

  • Mixed-Effects Models : Account for batch-to-batch variability (e.g., compound purity) and experimental noise. Use R/Bioconductor packages (lme4) to analyze dose-response curves .
  • Outlier Detection : Apply Grubbs’ test or Dixon’s Q-test to exclude non-Gaussian data points in IC50_{50} determinations .

Q. How are impurities in this compound batches characterized and quantified?

Methodological Answer:

  • HPLC-DAD/ELSD : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (water/acetonitrile + 0.1% TFA). Quantify impurities against USP reference standards (e.g., Impurity C: [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid)) .
  • Forced Degradation Studies : Expose the compound to oxidative (H2_2O2_2), acidic (HCl), and basic (NaOH) conditions to identify degradation pathways .

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